molecular formula C13H9ClN2O3 B12196970 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12196970
M. Wt: 276.67 g/mol
InChI Key: QYENHAQZIBKMMF-UHFFFAOYSA-N
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Description

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides It is characterized by the presence of a benzofuran ring, a carboxamide group, and a 5-methyl-1,2-oxazol-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and chloroacetic acid, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 5-methyl-1,2-oxazol-3-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Chlorination: The final step involves the chlorination of the benzofuran carboxamide using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Amine derivatives of the carboxamide group.

    Substitution: Various substituted benzofuran carboxamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a benzofuran ring.

    N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the chlorine substituent.

    5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide: Contains additional functional groups and a different core structure.

Uniqueness

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran ring, carboxamide group, and 5-methyl-1,2-oxazol-3-yl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H9ClN2O3/c1-7-4-12(16-19-7)15-13(17)11-6-8-5-9(14)2-3-10(8)18-11/h2-6H,1H3,(H,15,16,17)

InChI Key

QYENHAQZIBKMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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